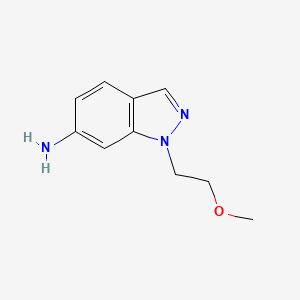

1-(2-methoxyethyl)-1H-indazol-6-amine

Description

Contextualization of Indazole Derivatives in Medicinal Chemistry and Drug Discovery

Indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a privileged scaffold in medicinal chemistry. nih.govnih.gov The structural rigidity and synthetic tractability of the indazole nucleus allow for the creation of a vast array of derivatives with diverse biological functions. researchgate.net Researchers have successfully developed indazole-based compounds with a wide spectrum of therapeutic applications, including anti-cancer, anti-inflammatory, antibacterial, and neuroprotective activities. nih.govresearchgate.net

The versatility of the indazole scaffold is a cornerstone of its utility in drug discovery. nih.govppd.com Its ability to form key interactions, such as hydrogen bonds, with biological targets makes it an effective component in the design of enzyme inhibitors. nih.gov A significant number of indazole derivatives have been investigated as kinase inhibitors, a major class of targeted cancer therapeutics. acs.orged.ac.uk Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. acs.org The 1H-indazole-3-amine structure, for instance, has been identified as an effective "hinge-binding" fragment, capable of docking into the ATP-binding site of various kinases. nih.govnih.gov This has led to the development of several clinically successful drugs, such as Pazopanib, a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. researchgate.net

The broad range of biological activities associated with indazole derivatives underscores their importance in pharmaceutical research. The table below summarizes some of the key therapeutic areas where these compounds have shown promise.

| Biological Activity | Therapeutic Area | Example Compounds/Targets |

| Antitumor | Oncology | Pazopanib, Niraparib, Entrectinib (Kinase Inhibitors, PARP Inhibitors) nih.govnih.gov |

| Antibacterial | Infectious Diseases | GyrB Inhibitors nih.gov |

| Anti-inflammatory | Inflammatory Disorders | Cyclooxygenase (COX) Inhibitors |

| Antihypertensive | Cardiovascular Disease | Modulators of vascular smooth muscle |

| Neuroprotective | Neurological Disorders | Agents targeting neurodegenerative pathways |

| Anti-HIV | Virology | HIV Protease Inhibition researchgate.net |

This table provides a generalized overview of the diverse applications of the indazole scaffold in medicinal chemistry.

Significance of the 1-(2-Methoxyethyl)-1H-indazol-6-amine Scaffold in Chemical Biology

While many studies focus on the final, highly complex indazole derivatives, the significance of intermediate compounds like this compound is paramount. This specific molecule serves as a versatile building block or scaffold in the synthesis of more elaborate, biologically active compounds. chemimpex.com Its structure contains several key features that are advantageous for synthetic diversification:

The Indazole Core: Provides the fundamental bicyclic structure known for its favorable interactions with biological targets.

The 6-amino Group: This functional group is a crucial handle for synthetic modification. It can be readily acylated, alkylated, or used in coupling reactions to attach various side chains or larger molecular fragments. This position is often modified to enhance potency or modulate selectivity for a specific biological target.

In chemical biology, scaffolds like this compound are instrumental in fragment-based drug design (FBDD) and the creation of compound libraries for high-throughput screening. Researchers can systematically modify the scaffold to explore the structure-activity relationship (SAR) of a particular class of compounds, leading to the optimization of lead candidates with improved efficacy and selectivity. nih.gov The use of such well-defined intermediates allows for a modular and efficient approach to synthesizing a diverse set of molecules for biological evaluation.

Overview of Current Research Trajectories and Academic Relevance for the Compound

The academic relevance of this compound is intrinsically linked to the broader research trends in drug discovery, particularly in the area of kinase inhibition. rsc.orgmdpi.com The ongoing effort to develop more selective and potent kinase inhibitors for various cancers and inflammatory diseases drives the demand for novel and versatile chemical intermediates. mdpi.com

Current research trajectories involving this and similar indazole scaffolds are focused on the synthesis of next-generation targeted therapies. The primary application of this compound is as a precursor in multi-step synthetic routes to produce highly functionalized indazole derivatives. These derivatives are often designed to target specific kinases that are implicated in disease progression. For example, the 6-amino group can be derivatized to introduce moieties that interact with specific regions of a kinase active site, thereby conferring selectivity and potency.

The table below illustrates the type of complex kinase inhibitors that can be conceptually derived from indazole-amine scaffolds, highlighting the therapeutic targets that are the focus of current research.

| Target Kinase(s) | Associated Diseases | Rationale for Indazole Scaffold |

| FLT3, c-Kit | Acute Myeloid Leukemia (AML), Gastrointestinal Stromal Tumors (GIST) | The amino-indazole core can act as a hinge-binder, a common feature of Type II kinase inhibitors. nih.gov |

| PDGFRα | Various Cancers, including GIST | The scaffold allows for the development of inhibitors that target specific mutant forms of the kinase. nih.gov |

| EGFR | Non-Small Cell Lung Cancer | Used to build covalent inhibitors that target mutant forms of the Epidermal Growth Factor Receptor. |

| ALK, ROS1 | Non-Small Cell Lung Cancer | The indazole structure is present in several approved ALK inhibitors, demonstrating its suitability for this target. nih.gov |

| VEGFR2 | Multiple Cancers (Angiogenesis) | The scaffold is used to create inhibitors that block the formation of new blood vessels that tumors need to grow. |

This table showcases examples of kinase targets relevant to the indazole class of inhibitors, representing the research areas where intermediates like this compound are highly valuable.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-14-5-4-13-10-6-9(11)3-2-8(10)7-12-13/h2-3,6-7H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELFMFBHJLYFOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=CC(=C2)N)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938523-42-3 | |

| Record name | 1-(2-methoxyethyl)-1H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 2 Methoxyethyl 1h Indazol 6 Amine

Established Synthetic Routes for the Core Indazole Structure

The construction of the foundational indazole ring is a critical first step, with numerous classical and modern methods available to organic chemists.

Classical Approaches for Indazole Ring Formation

Historically, the synthesis of the indazole nucleus has been achieved through various cyclization strategies. A common and long-standing method involves the reaction of o-halobenzaldehydes or ketones with hydrazine (B178648). researchgate.net For instance, the condensation of an o-fluorobenzaldehyde with hydrazine, followed by cyclization, yields the 1H-indazole core. researchgate.net Another classical route proceeds via the diazotization of o-toluidines, followed by an intramolecular cyclization involving the methyl group to form the indazole ring. researchgate.net Nitrosation of o-methylacetanilides also provides a pathway to the indazole system through rearrangement and cyclization. researchgate.net These methods, while foundational, often require harsh conditions and may result in mixtures of regioisomers, necessitating careful purification.

Regioselective Functionalization of the Indazole Nucleus

Modern synthetic efforts have focused on developing highly regioselective methods for functionalizing the pre-formed indazole nucleus. This is particularly crucial for controlling the position of substituents on both the pyrazole (B372694) and benzene (B151609) rings. For the synthesis of 1-(2-methoxyethyl)-1H-indazol-6-amine, controlling substitution at the N1 and C6 positions is paramount.

Regioselective N-alkylation is a key challenge, as direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products. nih.govnih.gov The outcome of these reactions is influenced by the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.org For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for a variety of substituted indazoles. nih.gov Conversely, Mitsunobu conditions can sometimes favor the formation of the N2 regioisomer. nih.gov

Functionalization of the benzene ring, specifically at the C6 position, often involves starting with a pre-functionalized indazole. For example, beginning with 6-nitro-1H-indazole allows for the eventual introduction of the amino group. The position of the nitro group directs the final amination step.

Synthesis of the 1-(2-Methoxyethyl) Moiety and its Coupling Strategies

The introduction of the 1-(2-methoxyethyl) group and the C6-amino group are the defining steps in the synthesis of the target molecule.

Strategies for Incorporating the N1-Substituent

The most common and direct approach for introducing the 1-(2-methoxyethyl) substituent is through the N-alkylation of a suitable indazole precursor, typically 6-nitro-1H-indazole. This reaction's regioselectivity is a critical consideration. To favor the desired N1-isomer, specific reaction conditions are employed. The use of a strong base like sodium hydride in an aprotic solvent such as THF is a well-established method for achieving high N1 selectivity in the alkylation of indazoles. nih.govbeilstein-journals.org The reaction would proceed by deprotonation of the indazole N-H, followed by nucleophilic attack on an appropriate electrophile, such as 1-bromo-2-methoxyethane (B44670) or 2-methoxyethyl tosylate.

Another potential strategy is the Mitsunobu reaction, which allows for the alkylation of acidic N-H bonds using an alcohol. nih.govsemanticscholar.org In this case, 6-nitro-1H-indazole could be reacted with 2-methoxyethanol (B45455) in the presence of a phosphine (B1218219) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org However, the regioselectivity of the Mitsunobu reaction with indazoles can be variable and may favor the N2 isomer under certain conditions. nih.gov

| Starting Material | Reagent | Conditions | Product | Key Features |

| 6-Nitro-1H-indazole | 1-Bromo-2-methoxyethane | NaH, THF | 1-(2-Methoxyethyl)-6-nitro-1H-indazole | High N1 regioselectivity |

| 6-Nitro-1H-indazole | 2-Methoxyethanol, PPh₃, DEAD | THF | Mixture of N1 and N2 isomers | Mitsunobu conditions, variable regioselectivity |

Amination Reactions at the C6-Position

The final step in the synthesis is the introduction of the amino group at the C6 position. This is typically achieved through the reduction of the corresponding 6-nitro derivative, 1-(2-methoxyethyl)-6-nitro-1H-indazole. A variety of reducing agents can be employed for this transformation.

Catalytic hydrogenation is a common and effective method, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. nih.gov This method is generally clean and provides high yields of the desired amine.

Alternatively, chemical reduction methods can be used. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or ethanol, or iron powder in acetic acid or ammonium (B1175870) chloride solution are effective for the reduction of aromatic nitro groups. researchgate.net The choice of reducing agent may depend on the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions.

Another advanced approach for introducing the amino group is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This would involve starting with a 6-halo-1-(2-methoxyethyl)-1H-indazole, for example, 6-bromo-1-(2-methoxyethyl)-1H-indazole, and coupling it with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. wikipedia.org This method offers a high degree of functional group tolerance. wikipedia.org

| Starting Material | Reagent | Conditions | Product | Key Features |

| 1-(2-Methoxyethyl)-6-nitro-1H-indazole | H₂, Pd/C | Methanol (B129727) or Ethanol | This compound | Clean reduction, high yield |

| 1-(2-Methoxyethyl)-6-nitro-1H-indazole | SnCl₂·2H₂O | Ethanol or HCl | This compound | Common chemical reduction |

| 6-Bromo-1-(2-methoxyethyl)-1H-indazole | Ammonia source, Pd catalyst, ligand | Toluene or Dioxane | This compound | Buchwald-Hartwig amination |

Advanced Synthetic Techniques and Mechanistic Insights

The regioselectivity of the N-alkylation of indazoles is a subject of ongoing study, with mechanistic insights guiding the development of more efficient synthetic protocols. The preference for N1 or N2 alkylation is influenced by a combination of electronic and steric factors, as well as the reaction conditions.

Computational studies have provided a deeper understanding of the factors governing regioselectivity. The relative stability of the N1 and N2 anions, formed after deprotonation by a base, plays a significant role. For many indazoles, the N1 anion is thermodynamically more stable, leading to a preference for N1 alkylation under thermodynamic control. wuxibiology.com However, kinetic factors can also influence the outcome, with the less sterically hindered N2 position sometimes being favored under kinetic control.

The choice of base and solvent can dramatically impact the N1/N2 ratio. nih.govnih.gov For instance, the use of cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF has been shown to be effective for N1-alkylation. nih.gov The nature of the cation can also play a role, with larger cations potentially favoring N1 substitution.

Recent advancements in catalysis have also provided new tools for the synthesis of substituted indazoles. For example, copper-mediated cyclization reactions have been developed for the formation of the 1H-indazole ring. thieme-connect.com These methods can offer milder reaction conditions and improved functional group tolerance compared to some classical approaches.

One-Pot and Cascade Reactions in Indazole Synthesis

One-pot and cascade reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several one-pot methodologies have been developed for the synthesis of the indazole ring system, which can be adapted for the preparation of precursors to the target molecule. These reactions often involve the sequential formation of multiple bonds in a single reaction vessel, avoiding the isolation of intermediates.

For instance, a copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles has been developed, providing moderate to good yields and demonstrating tolerance to various functional groups on the aromatic ring. beilstein-journals.org Although this method yields a dihydroindazole, it highlights the potential of one-pot procedures in constructing the core indazole framework. Another efficient one-pot synthesis of 2H-indazoles from commercially available reagents involves the condensation of ortho-imino-nitrobenzene substrates followed by a reductive cyclization promoted by tri-n-butylphosphine under mild conditions. beilstein-journals.org Cascade reactions, which involve a series of intramolecular transformations, have also been employed for the synthesis of complex fused indazole systems. nih.gov These strategies streamline the synthetic process and are highly desirable for creating diverse molecular scaffolds.

| Reaction Type | Key Features | Starting Materials | Reference |

| Copper(I)-mediated one-pot synthesis | Forms 2,3-dihydro-1H-indazoles; tolerant of various functional groups. | Substituted ortho-iodobenzyl bromides and di-tert-butyl hydrazodiformate. | beilstein-journals.org |

| One-pot reductive cyclization | Forms 2H-indazoles under mild conditions. | Ortho-nitrobenzaldehydes and anilines. | beilstein-journals.org |

| Four-component, three-step cascade | Sequential formation of multiple heterocyclic rings. | o-Azido aldehyde, o-iodoaniline, phenylacetylene, and sodium azide. | nih.gov |

Nucleophilic Substitution, Ring Opening, and Ring Closure Reactions

Nucleophilic substitution, ring-opening, and ring-closure reactions are fundamental transformations in the synthesis of heterocyclic compounds like indazoles. A notable example is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. In certain indazole systems, a nucleophile can induce the opening of a fused ring, followed by an intramolecular cyclization to form a new heterocyclic structure. For example, the reaction of oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles with various nucleophiles such as thiolates, alkoxides, and amines leads to a diverse set of 2-substituted 1H-indazolones through nucleophilic ring-opening. rug.nlresearchgate.net

While not a direct synthesis of the target amine, these reactions demonstrate the utility of ring transformation strategies in modifying the indazole core, which could be conceptually applied to precursors. The synthesis of the indazole ring itself often relies on an intramolecular nucleophilic aromatic substitution (SNAr) type ring closure. For instance, the cyclization of o-haloaryl hydrazones is a common strategy to form the indazole N-N bond. beilstein-journals.org

Catalyst-Free and Environmentally Conscious Approaches

In recent years, there has been a growing emphasis on developing synthetic methods that are environmentally benign. Catalyst-free and green chemistry approaches for indazole synthesis align with this trend. Some methods utilize readily available and non-toxic reagents and solvents. For example, the synthesis of 1H-indazoles has been achieved through the reaction of aromatic aldehydes and hydrazine hydrate (B1144303) using lemon peel powder as a natural and biodegradable catalyst under ultrasound irradiation, offering good yields in a shorter time compared to conventional methods. google.com Another green approach involves the use of ammonium chloride as a mild acid catalyst for the synthesis of 1-H-indazole derivatives via a grinding protocol in ethanol, which is an environmentally friendly solvent. mdpi.com

Furthermore, photochemical methods are emerging as a powerful tool. A catalyst-free photoarylation of 2-aryl-2H-indazoles has been developed using visible light, where potassium tert-butoxide acts as both an activator and a scavenger of in situ generated acid. biosynth.com These methods reduce reliance on heavy metal catalysts and harsh reaction conditions, contributing to more sustainable chemical processes.

| Approach | Key Features | Reagents/Conditions | Reference |

| Natural Catalyst | Uses lemon peel powder and ultrasound irradiation. | Aromatic aldehydes, hydrazine hydrate, DMSO. | google.com |

| Mild Acid Catalysis | Employs ammonium chloride in a grinding protocol. | ortho-hydroxybenzaldehyde, hydrazine hydrate, ethanol. | mdpi.com |

| Photocatalyst-Free Arylation | Visible-light induced C-H activation. | Aryl iodides, potassium tert-butoxide. | biosynth.com |

Derivatization and Analog Synthesis from this compound

Once the core structure of this compound is synthesized, further diversification can be achieved by modifying different parts of the molecule. A plausible and efficient synthesis of the target compound involves the N-alkylation of 6-nitro-1H-indazole with a 2-methoxyethyl halide, followed by the reduction of the nitro group. beilstein-journals.orgrug.nl

Modification of the Indazole Core

The indazole ring itself can be subjected to various chemical transformations to introduce new functional groups. While direct modification of the this compound core is not extensively reported, general principles of indazole chemistry can be applied. For instance, electrophilic substitution reactions such as halogenation or nitration can occur on the benzene ring of the indazole, although the position of substitution will be directed by the existing amino and N-alkyl groups. Skeletal editing, a modern concept in medicinal chemistry, allows for the reorganization of the core structure. For example, indoles have been converted to indazoles through oxidative cleavage and subsequent ring closure, a strategy that could potentially be adapted to modify the indazole scaffold itself. nih.govrsc.org

Transformations Involving the Methoxyethyl Side Chain

The 1-(2-methoxyethyl) side chain offers opportunities for chemical modification, although specific examples on this indazole are scarce. The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr3) to yield the corresponding alcohol, 1-(2-hydroxyethyl)-1H-indazol-6-amine. This alcohol could then be further functionalized, for example, by esterification or conversion to an alkyl halide for subsequent nucleophilic substitution reactions. The terminal methyl group of the methoxyethyl chain is generally unreactive.

| Transformation | Reagents/Conditions | Product Type |

| Ether Cleavage | HBr or BBr3 | 1-(2-hydroxyethyl)indazole derivative |

Diversification at the C6-Amine Position

The C6-amine group is a versatile handle for introducing a wide range of substituents, significantly diversifying the molecular structure. Standard amine chemistry can be readily applied here.

Acylation: The primary amine at the C6 position can be easily acylated using acid chlorides, anhydrides, or by coupling with carboxylic acids using standard coupling agents (e.g., DCC, EDC) to form amides. This is a common strategy to introduce a variety of functional groups.

Alkylation/Arylation: The C6-amine can undergo nucleophilic substitution with alkyl halides to form secondary or tertiary amines. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl or N-heteroaryl derivatives.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in many bioactive molecules.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship of this compound analogs in various applications.

| Reaction at C6-Amine | Reagent Type | Product Functional Group |

| Acylation | Acid chlorides, Anhydrides, Carboxylic acids + Coupling agents | Amide |

| Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Secondary/Tertiary Amine |

| Arylation | Aryl halides (Buchwald-Hartwig coupling) | Diaryl/Arylalkyl Amine |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

Structure Activity Relationship Sar Studies and Rational Design Principles

Elucidation of Key Structural Features for Biological Activity

The biological activity of this compound is a composite of the contributions from its core indazole system and its specific substituents.

The indazole scaffold is a privileged core in medicinal chemistry, particularly for the development of kinase inhibitors. rsc.org This bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a versatile framework for creating compounds that can effectively bind to the ATP-binding site of kinases. rsc.orgnih.govnih.gov The nitrogen atoms of the indazole ring are critical for forming key hydrogen bond interactions with the hinge region of many kinases, a crucial interaction for anchoring the inhibitor in the active site. nih.govmdpi.com

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form. nih.gov The arrangement of atoms in the indazole ring allows it to mimic the purine (B94841) core of ATP, enabling it to function as a competitive inhibitor. nih.gov Its rigid structure also helps in positioning appended functional groups in optimal orientations for interacting with various pockets within the enzyme's active site. The development of numerous indazole derivatives as inhibitors for targets like Fibroblast Growth Factor Receptors (FGFR) and c-Jun N-terminal kinase 3 (JNK3) highlights the importance of this scaffold. nih.govnih.gov

The substituent at the N1 position of the indazole ring plays a significant role in modulating the compound's properties, including potency, selectivity, and pharmacokinetic profile. The introduction of an alkyl group, such as the 2-methoxyethyl group, is a common strategy in the design of indazole-based inhibitors. nih.gov

The 1-(2-methoxyethyl) group can influence activity in several ways:

Solubility and Physicochemical Properties : The ether oxygen and the alkyl chain can modify the compound's solubility and lipophilicity, which affects cell permeability and oral bioavailability.

Target Occupancy : This substituent can occupy a specific hydrophobic region within the target's binding site. For example, in studies of JNK3 inhibitors, different alkyl substituents at the N1 position were explored to probe their interaction with hydrophobic regions of the kinase. researchgate.net

While direct SAR data for the 1-(2-methoxyethyl) group on this specific indazole is not detailed in the provided literature, studies on related N-substituted indazoles show that variations in the N1-alkyl group can significantly impact inhibitory potency and selectivity against different kinases.

The position and nature of substituents on the benzene portion of the indazole ring are critical for tuning the biological activity and selectivity. nih.gov The amine group at the C6 position is a key feature that can contribute significantly to ligand-receptor binding.

The C6-amine group can:

Form Hydrogen Bonds : The primary amine can act as a hydrogen bond donor, forming interactions with amino acid residues in the target protein, thereby increasing binding affinity.

Serve as an Attachment Point : It provides a synthetic handle for further modification and optimization. In many indazole-based inhibitors, this position is used to attach larger chemical moieties that can access additional binding pockets. For instance, the development of 3-(indol-2-yl)indazoles as Chek1 kinase inhibitors involved introducing various groups at the C6 position to enhance potency and selectivity. researchgate.net

Influence Selectivity : Substitutions at the C6 position have been shown to be crucial for achieving selectivity between different kinases. In studies on JNK3 and p38α inhibitors, hydrophobic groups at the C6 position of the indazole ring were found to interact with specific residues, influencing the inhibitor's selectivity profile. nih.gov The presence of an amine group at C6 is a feature in several anticancer compounds, highlighting its importance in achieving desired biological effects. researchgate.net

Structure-Guided Design and Optimization Strategies

The development of potent and selective indazole-based compounds often employs rational, structure-guided design methodologies.

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structure of the target protein to design inhibitors. nih.gov This approach has been successfully applied to the design of indazole-based kinase inhibitors. For example, in the development of FGFR1 inhibitors, docking models were used to guide the optimization of an initial fragment hit into a more potent indazole-containing pharmacophore. nih.govresearchgate.net

The process typically involves:

Hit Identification : Identifying an initial indazole-based fragment that binds to the target, often through high-throughput screening or in silico methods. nih.gov

Binding Mode Analysis : Determining the binding mode of the hit compound, often through X-ray crystallography, to understand the key interactions.

Iterative Optimization : Synthesizing and testing new derivatives with modifications designed to enhance binding affinity and selectivity based on the structural information. This led to the discovery of potent FGFR1 inhibitors with IC50 values in the nanomolar range. rsc.org

Table 1: Examples of Indazole-Based Kinase Inhibitors and their Activity

Compound Target Kinase Key Structural Feature Reported Activity (IC50) Reference Compound 7n FGFR1 6-(3-methoxyphenyl)-1H-indazol-3-amine 15.0 nM nih.gov Compound 7r FGFR1 Optimized 1H-indazol-3-amine derivative 2.9 nM nih.gov Indazole-pyridine analogue Akt Indazole-pyridine core 0.16 nM (Ki) nih.gov Compound 29 JNK3 N-Aromatic-Substituted Indazole 5.0 nM nih.gov Compound 9f Antiproliferative (HCT116) N-(4-fluorobenzyl)-1H-indazol-6-amine 14.3 µM rsc.org

Scaffold hopping is a drug design strategy that involves replacing the central core of a known active molecule with a chemically different scaffold, while maintaining the original biological activity. nih.gov This technique is valuable for discovering novel chemical entities with improved properties or for navigating around existing patents.

A prominent example is the scaffold hop from an indole (B1671886) core to an indazole framework. nih.govrsc.org Indole-2-carboxylic acids are a known chemotype for inhibitors of the anti-apoptotic protein MCL-1. By replacing the indole with an indazole, researchers successfully developed dual inhibitors of both MCL-1 and BCL-2, which could offer a therapeutic advantage in cancer treatment. nih.govrsc.org Similarly, the design of novel FGFR inhibitors has utilized scaffold hopping strategies to create new derivatives based on the structures of known drugs like AZD4547. nih.govrsc.org

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is often used in conjunction with scaffold hopping to fine-tune the activity and properties of a lead compound. The replacement of an indole with an indazole is a classic example of a bioisosteric hop, as the indazole can maintain similar hydrogen bonding patterns crucial for target binding. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name 1-(2-methoxyethyl)-1H-indazol-6-amine AZD4547 NVPBGJ-398 6-(3-methoxyphenyl)-1H-indazol-3-amine N-(4-fluorobenzyl)-1H-indazol-6-amine

Optimization for Specific Biological Targets (e.g., Kinases)

The 1H-indazol-6-amine core is a common feature in a multitude of kinase inhibitors. The amino group at the 6-position often serves as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding site of various kinases by interacting with conserved residues in the hinge region. The N1 position of the indazole ring typically extends towards the solvent-exposed region of the ATP pocket, making it an ideal point for modification to enhance potency and, critically, to engineer selectivity.

In the rational design of kinase inhibitors, the substituent at the N1 position plays a pivotal role. Different alkyl or functionalized alkyl groups can be introduced to probe specific hydrophobic pockets or to introduce interactions that are unique to the target kinase, thereby avoiding binding to off-target kinases. acs.org For This compound , the 2-methoxyethyl group offers several features for optimization:

Flexibility and Conformation: The rotatable bonds in the methoxyethyl side chain allow it to adopt various conformations, potentially accessing pockets within the binding site that are not reachable by simpler alkyl groups like methyl or ethyl.

Polarity and Hydrogen Bonding: The ether oxygen atom introduces a polar element and can act as a hydrogen bond acceptor. This can form favorable interactions with water molecules or specific amino acid residues in the solvent-exposed region of the kinase, influencing the compound's binding affinity and residence time.

Vector for Further Modification: The methoxyethyl group provides a chemical handle for further extension to probe the protein surface or to attach other functional groups to modulate the molecule's properties.

Research on related indazole-based inhibitors for kinases such as p38α MAPK has shown that varying the N1-substituent is a key strategy to modulate activity. acs.org Similarly, studies on 3-(indol-2-yl)indazoles as Chek1 kinase inhibitors have demonstrated that modifications at other positions, such as C6, are critical for optimizing potency and selectivity. nih.gov The combination of the 6-amino group for hinge binding and a tailored N1-substituent like 2-methoxyethyl represents a rational approach to developing selective kinase inhibitors.

Physicochemical Property Modulation for Research Applications

The utility of a chemical probe is defined not only by its potency and selectivity for its target but also by its physicochemical properties, which dictate its behavior in biological systems. Properties such as lipophilicity, pKa, and polar surface area (PSA) are critical for cell permeability, solubility, and potential for off-target effects.

Impact of Lipophilicity and pKa on Biological Interactions (e.g., Central Nervous System permeation)

For research probes targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. This process is heavily influenced by the molecule's physicochemical properties. researchgate.neteurekaselect.com The design of CNS-penetrant kinase inhibitors is particularly challenging, as it requires balancing the features needed for kinase binding with the strict requirements for BBB passage. nih.gov

General guidelines for CNS drug candidates often include:

Controlled Lipophilicity: A logarithmic partition coefficient (logP) in a moderate range is typically desired. While high lipophilicity can increase membrane partitioning, it can also lead to non-specific binding, metabolic instability, and efflux by transporters like P-glycoprotein (P-gp). researchgate.netmdpi.com

Low Polar Surface Area (PSA): A lower PSA (often cited as < 90 Ų) is associated with better BBB penetration. mdpi.com

Limited Hydrogen Bond Donors/Acceptors: A low number of hydrogen bond donors and acceptors reduces the energy penalty of desolvation required for the molecule to enter the lipid environment of the cell membrane. mdpi.com

Molecular Weight: A lower molecular weight (e.g., < 450 Da) is generally preferred. mdpi.com

| Property | Generally Favorable Range for CNS Penetration | Potential Influence of the this compound Scaffold |

|---|---|---|

| Molecular Weight (MW) | <450 g/mol | The base scaffold is well within this range, allowing for further modification. |

| Lipophilicity (logP) | <5 | The methoxyethyl group provides a balance, preventing excessive lipophilicity. |

| Hydrogen Bond Donors (HBD) | ≤3 | The 6-amino group contributes HBDs; the rest of the molecule is low. |

| Hydrogen Bond Acceptors (HBA) | ≤7 | The methoxyethyl group's ether oxygen adds an HBA, requiring careful overall design. |

| Topological Polar Surface Area (TPSA) | <90 Ų | The amine and methoxyethyl groups contribute to PSA, needing balance with other substituents. |

Strategies to Mitigate Off-Target Interactions in Research Probes

A high-quality research probe must exhibit a high degree of selectivity for its intended target to ensure that the observed biological effects can be confidently attributed to the modulation of that target. Kinases are a particularly challenging target class due to the high conservation of the ATP-binding site across the kinome.

Strategies to mitigate off-target interactions often involve structure-based design to exploit subtle differences between the target and anti-targets:

Exploiting Non-Conserved Residues: Introducing substituents that form specific interactions (e.g., hydrogen bonds, van der Waals contacts) with unique amino acids in the target's ATP pocket can confer selectivity. The N1-substituent of the indazole is well-positioned to serve this role. The 2-methoxyethyl group can be modified—for example, by changing its length, branching, or terminal functional group—to optimize interactions in the solvent-exposed region.

Altering Binding Conformation: Inducing a specific conformation in the ligand or the target protein that is less favorable for binding to off-target proteins is another strategy.

Blocking Unwanted Interactions: Sometimes, a substituent is added to sterically block the molecule from fitting into the binding sites of closely related off-targets.

In the context of This compound , the 6-amino group provides a strong, but relatively non-selective, anchor to the kinase hinge region. Therefore, selectivity must be engineered through modifications at other positions. The N1-methoxyethyl group is a key handle for this optimization. By exploring variations of this substituent, it is possible to design probes that avoid clashes with residues in off-target kinases or form unique, stabilizing interactions with the primary target, thus improving the selectivity profile of the research probe. dundee.ac.uk

Based on a comprehensive search of available scientific literature, there is no specific information regarding the molecular mechanism of action or biological target engagement for the chemical compound This compound .

The provided search results contain extensive research on the broader class of indazole derivatives, which are known to act as inhibitors for a variety of kinases and interact with other biological targets. However, none of the studies specifically identify or detail the activity, binding interactions, or molecular targets of this compound.

This compound is listed in chemical supplier databases and may serve as a scaffold or intermediate in the synthesis of other molecules. However, dedicated research on its kinase inhibition profile, interaction with receptors or enzymes, and specific ligand-receptor binding characteristics is not present in the available literature.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested outline focusing solely on this compound.

Molecular Mechanism of Action and Biological Target Engagement in Research Models

Cellular and Subcellular Effects in Research Models

Due to the lack of specific research on 1-(2-methoxyethyl)-1H-indazol-6-amine, there is no documented information regarding its cellular and subcellular effects in research models. The subsequent sections of this article, which would typically detail the modulation of signaling pathways, target engagement assays, and its use as a chemical probe, cannot be populated with scientifically validated information for this specific compound.

There are no available studies that have investigated the effect of this compound on any cellular signaling pathways. Therefore, it is not possible to provide information on how this compound might modulate cellular functions, such as proliferation, differentiation, or apoptosis, through specific signaling cascades.

No published research has utilized techniques such as NanoBRET (Bioluminescence Resonance Energy Transfer) assays to investigate the cellular target engagement of this compound. Such assays are crucial for identifying the direct molecular targets of a compound within a living cell and quantifying its binding affinity and residence time. Without such studies, the biological targets of this compound remain unknown.

Given that the biological activity and molecular targets of this compound have not been characterized, it has not been developed or utilized as a chemical probe for the interrogation of cellular pathways. Chemical probes are essential tools in chemical biology for dissecting the roles of specific proteins in complex biological processes.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

For various indazole derivatives, molecular docking studies have been instrumental in elucidating their binding interactions with specific protein targets. For instance, studies on indazole derivatives as inhibitors of enzymes like B-Raf have utilized molecular docking to predict how these compounds orient themselves within the enzyme's active site. bohrium.comresearchgate.net These simulations help identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other forms of molecular recognition with the ligand. Although not specifically documented for 1-(2-methoxyethyl)-1H-indazol-6-amine , it is plausible that similar computational approaches could predict its binding mode and affinity to relevant biological targets.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For the broader class of indazole-containing compounds, virtual screening has been employed to identify potential hits for various therapeutic targets. This approach allows for the rapid and cost-effective screening of large compound libraries to prioritize candidates for experimental testing. While no specific virtual screening campaigns highlighting This compound are reported, the principles of virtual screening are applicable to this compound to explore its potential biological activities against a range of targets.

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations

Quantum mechanics and molecular dynamics simulations provide a more detailed and dynamic view of ligand-protein interactions compared to molecular docking.

Molecular dynamics simulations can be used to calculate the binding free energy of a ligand-protein complex, providing a more accurate prediction of binding affinity. Studies on 1H-indazole analogs as anti-inflammatory agents have used Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis to determine the binding free energies. researchgate.net This method breaks down the total binding energy into contributions from different types of interactions, such as electrostatic and van der Waals forces, offering a deeper understanding of the driving forces for binding. Such analyses could be applied to This compound to understand the energetic basis of its interaction with potential protein targets.

Molecular dynamics simulations are also employed to study the dynamic behavior of a ligand-receptor complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing insights into the stability of the complex. For example, MD simulations of indazol-pyrimidine derivatives have been used to assess the stability of the compounds within the active site of their target protein over a 20-nanosecond simulation time. nih.gov Analysis of parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), and Solvent Accessible Surface Area (SASA) from such simulations can confirm the stability of the predicted binding pose. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies have been conducted on various series of indazole derivatives to identify the key molecular descriptors that influence their biological activity. dundee.ac.ukmdpi.com For example, a QSAR study on novel 1H-3-indolyl derivatives identified important molecular descriptors that correlate with their antioxidant activity. nih.gov Similarly, QSAR models have been developed for 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives as anticancer agents. nih.gov These models, often developed using techniques like multiple linear regression, multiple nonlinear regression, and artificial neural networks, can predict the activity of new compounds based on their structural features. nih.gov Although a specific QSAR model for This compound and its analogs has not been reported, this methodology could be applied if a dataset of structurally related compounds with corresponding biological activity data were available. Such a model would be valuable for guiding the synthesis of new derivatives with potentially improved potency.

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in computational chemistry. longdom.org These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, QSAR studies have been employed to correlate their structural features with various biological activities, including their potential as kinase inhibitors for cancer treatment. nih.gov

The development of a QSAR model typically involves aligning a series of related compounds and calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties). Statistical methods, such as Partial Least Squares (PLS), are then used to generate a model that can predict the activity of new, unsynthesized compounds. jmaterenvironsci.com For a compound like this compound, a QSAR model could be developed by synthesizing and testing a series of analogs with modifications at the methoxyethyl group, the amine group, or on the indazole ring itself. The resulting model would help in identifying the key structural features that contribute to its biological activity, thereby guiding the design of more potent analogs.

Table 1: Key Statistical Parameters in QSAR Model Development

| Parameter | Description |

| r² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). A value closer to 1 suggests a better model fit. |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined through cross-validation techniques. A higher q² value indicates better predictive power. |

| F-value (F-statistic) | A statistical test that compares the combined explanatory power of the independent variables in the model to the residual error. A high F-value indicates a statistically significant model. |

| RMSE (Root Mean Square Error) | Measures the differences between values predicted by a model and the values observed. A lower RMSE indicates a better fit. |

Generation of 3D Contour Maps for Structural Insights

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more intuitive understanding of the SAR by generating 3D contour maps. nih.gov These maps visualize the regions around a molecule where modifications are likely to enhance or diminish biological activity.

For a series of indazole derivatives, 3D-QSAR studies can produce contour maps that highlight the steric and electrostatic fields. nih.govesisresearch.org

Steric Contour Maps : Typically, green contours indicate regions where bulky groups are favored, while yellow contours suggest that smaller substituents are preferred for higher activity. researchgate.net

Electrostatic Contour Maps : Blue contours often represent areas where positive charges are beneficial, whereas red contours indicate regions where negative charges would increase activity. researchgate.net

By analyzing these maps in the context of the receptor's binding site, researchers can gain valuable insights into the ligand-receptor interactions. For this compound, such maps could reveal, for instance, whether extending the methoxyethyl chain or introducing substituents on the phenyl ring would lead to improved binding and, consequently, higher biological activity. tandfonline.com

In Silico ADME Prediction for Research Compound Optimization

In addition to predicting biological activity, computational methods are extensively used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.netjaptronline.com Early assessment of these properties is critical for optimizing compounds and avoiding costly failures in later stages of drug development. nih.gov

Prediction of Metabolic Sites (e.g., SMARTCyp)

The metabolism of a drug, primarily mediated by cytochrome P450 (CYP) enzymes, is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions. researchgate.net Computational tools like SMARTCyp can predict the most likely sites of metabolism on a molecule. nih.gov SMARTCyp is a 2D-based method that predicts the reactivity of different atoms towards CYP-mediated metabolism, with a focus on the CYP3A4 isoform, a major drug-metabolizing enzyme. nih.gov

For this compound, a SMARTCyp analysis would rank the potential sites of metabolism. This information is invaluable for medicinal chemists, as it allows them to strategically modify the molecule to block or slow down metabolism at susceptible positions, thereby improving its metabolic stability and oral bioavailability. For instance, if the model predicts that a specific carbon atom is highly susceptible to hydroxylation, introducing a fluorine atom at that position could prevent this metabolic pathway.

Table 2: Hypothetical SMARTCyp Output for a Research Compound

| Rank | Atom | Score |

| 1 | C10 | 55.3 |

| 2 | C5 | 72.1 |

| 3 | C4 | 85.6 |

| 4 | N-amine | 90.2 |

Note: This is a hypothetical table to illustrate the type of output from a metabolic site prediction tool. Lower scores typically indicate a higher likelihood of metabolism.

Assessment of Compound Developability for Research Tools

Beyond specific ADME properties, a broader assessment of a compound's "developability" or "drug-likeness" is often performed using in silico methods. researchgate.net This involves evaluating a range of physicochemical properties to predict whether a compound has a favorable profile to be developed as a research tool or a potential therapeutic agent.

Several computational models and rules of thumb are used for this purpose, with Lipinski's Rule of Five being one of the most well-known. These rules provide guidelines for properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 3: Key Physicochemical Properties for Developability Assessment

| Property | General Guideline (e.g., Lipinski's Rule) | Relevance |

| Molecular Weight (MW) | < 500 Da | Influences absorption and distribution. |

| LogP (Octanol-water partition coefficient) | < 5 | A measure of lipophilicity, affecting solubility and permeability. |

| Hydrogen Bond Donors (HBD) | < 5 | Impacts solubility and membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | < 10 | Influences solubility and binding to targets. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with intestinal absorption and blood-brain barrier penetration. |

Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR for Structural Elucidation

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 1-(2-methoxyethyl)-1H-indazol-6-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the indazole ring and the N-methoxyethyl substituent.

The aromatic region would display signals for the four protons on the indazole core. The proton at position 3 of the indazole ring typically appears as a singlet. The three protons on the benzo-fused ring (H-4, H-5, and H-7) would exhibit characteristic splitting patterns (doublets and triplets) based on their coupling with adjacent protons. The protons of the methoxyethyl group are expected to appear in the aliphatic region of the spectrum as two triplets, corresponding to the two methylene (B1212753) (-CH2-) groups, and a singlet for the methoxy (B1213986) (-OCH3) protons. The protons of the amine group (-NH2) at position 6 may appear as a broad singlet.

While specific, experimentally verified spectral data for this exact compound is not widely published in academic literature, a predicted ¹H NMR spectrum can be constructed based on the analysis of similar indazole derivatives. nih.govnih.gov

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-3 | ~7.8-8.0 | Singlet (s) | Proton on the pyrazole (B372694) part of the indazole ring. |

| H-7 | ~7.4-7.6 | Doublet (d) | Aromatic proton adjacent to the fused ring junction. |

| H-4 | ~7.0-7.2 | Doublet (d) | Aromatic proton ortho to the amine group. |

| H-5 | ~6.7-6.9 | Doublet of doublets (dd) | Aromatic proton meta to the amine group. |

| -NH₂ | ~3.5-4.5 | Broad Singlet (br s) | Amine protons; shift can be variable. |

| N-CH₂ | ~4.2-4.4 | Triplet (t) | Methylene group attached to the indazole nitrogen. |

| O-CH₂ | ~3.6-3.8 | Triplet (t) | Methylene group adjacent to the oxygen atom. |

| -OCH₃ | ~3.3-3.5 | Singlet (s) | Methyl protons of the methoxy group. |

¹³C and ¹⁵N NMR for Carbon and Nitrogen Backbone Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound is expected to show ten distinct signals, corresponding to each unique carbon atom in the structure. nih.gov The chemical shifts of the carbons in the indazole ring provide insight into the electronic environment of the aromatic system, while the signals in the aliphatic region confirm the structure of the methoxyethyl side chain.

¹⁵N NMR is a more specialized technique used to probe the nitrogen atoms within a molecule. For this compound, three nitrogen signals would be expected: one for each of the two nitrogen atoms in the indazole ring and one for the amino group. The chemical shifts are sensitive to hybridization and substitution, making ¹⁵N NMR a powerful tool for distinguishing between N-1 and N-2 substituted indazoles and confirming the location of the side chain. nih.gov

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~140-142 |

| C-6 (C-NH₂) | ~145-150 |

| C-3a | ~120-125 |

| C-3 | ~133-135 |

| C-7 | ~118-120 |

| C-4 | ~110-115 |

| C-5 | ~100-105 |

| N-CH₂ | ~48-52 |

| O-CH₂ | ~70-72 |

| -OCH₃ | ~58-60 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass. For this compound, with a molecular formula of C₁₀H₁₃N₃O, the calculated monoisotopic mass is 191.10587 Da. uni.lubiosynth.com HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, with an expected exact mass of 192.11315 Da. uni.lu The ability of HRMS to measure mass to several decimal places allows for the unambiguous determination of the elemental formula, a critical step in structure confirmation. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing these fragmentation patterns provides a molecular fingerprint that helps to confirm the structure. For this compound, the fragmentation is expected to be dominated by cleavage of the N-substituent.

Common fragmentation pathways would likely include:

Alpha-cleavage: The bond between the two methylene carbons of the ethyl group is a likely point of fracture.

Loss of the methoxyethyl group: Cleavage of the N-CH₂ bond would result in a fragment corresponding to the indazol-6-amine core.

Cleavage of the methoxy group: Loss of a methyl radical (-CH₃) or methanol (B129727) (CH₃OH) from the side chain is also a plausible fragmentation route.

While a detailed experimental fragmentation analysis is not available in surveyed literature, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the molecule. uni.lu

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's structure, including the N-1 substitution pattern on the indazole ring.

An X-ray crystal structure analysis of this compound would yield precise data on:

Bond lengths and angles within the molecule.

Planarity of the bicyclic indazole ring system.

Conformation of the methoxyethyl side chain.

Intermolecular interactions , such as hydrogen bonding involving the amine group and the indazole nitrogens, which dictate the crystal packing.

Although specific crystallographic data for this compound has not been reported in the reviewed academic literature, analysis of closely related molecules, such as 1,3-Dimethyl-1H-indazol-6-amine, shows that the indazole ring system is nearly planar. researchgate.net In the crystal structure of this related compound, intermolecular N–H···N hydrogen bonds are key features of the crystal packing. researchgate.net Similar interactions would be expected for the title compound.

Determination of Solid-State Molecular Structure

The definitive method for determining the solid-state molecular structure of a crystalline compound is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions within the crystal lattice.

Although a crystal structure for this compound has not been publicly reported, data for analogous compounds, such as 1,3-Dimethyl-1H-indazol-6-amine, offer insights into the expected structural features. nih.govresearchgate.net For such a compound, the indazole ring system is anticipated to be nearly planar. The crystal packing would likely be influenced by hydrogen bonds involving the 6-amino group and the nitrogen atoms of the indazole ring, as well as potential weak C-H···O interactions involving the methoxyethyl side chain.

A hypothetical data table for the crystallographic analysis of this compound, based on typical values for related structures, is presented below.

| Parameter | Hypothetical Value |

| Chemical Formula | C10H13N3O |

| Formula Weight | 191.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1000 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.27 |

Co-crystal Structure Analysis with Target Proteins

Indazole derivatives are recognized as important scaffolds in medicinal chemistry, frequently targeting protein kinases. nih.govnih.gov X-ray crystallography of co-crystals formed between a ligand and its protein target is instrumental in structure-based drug design, revealing the specific binding mode and key interactions.

No co-crystal structures of this compound with any protein are currently available in the Protein Data Bank (PDB). However, numerous studies have detailed the co-crystal structures of other indazole-based inhibitors with various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 MAP kinase. nih.govacs.orgnih.gov These studies consistently show that the indazole core often forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov For instance, the nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, anchoring the inhibitor in the active site. The substituents on the indazole ring then extend into adjacent hydrophobic pockets, contributing to potency and selectivity.

A hypothetical data table summarizing key interaction features for a co-crystal of this compound with a target kinase is provided below.

| Interaction Type | Ligand Atom/Group | Protein Residue | Hypothetical Distance (Å) |

| Hydrogen Bond | Indazole N1-H | Hinge Region Carbonyl O | 2.9 |

| Hydrogen Bond | Amino N-H | Hinge Region Backbone N | 3.1 |

| Hydrophobic Interaction | Methoxyethyl Chain | Hydrophobic Pocket Residues | 3.5 - 4.5 |

| Pi-Stacking | Indazole Ring | Aromatic Residue (e.g., Phe) | 3.8 |

Other Spectroscopic Methods (e.g., IR Spectroscopy)

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural components.

While an experimental IR spectrum for this specific compound is not published, the expected vibrational frequencies can be predicted based on the known absorptions of its functional groups. For example, the N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic and aliphatic parts would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the indazole ring would likely produce signals in the 1450-1650 cm⁻¹ region. A prominent C-O stretching band from the methoxy group would be expected around 1075-1150 cm⁻¹.

A table of predicted characteristic IR absorption bands for this compound is shown below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1500 - 1600 |

| Indazole Ring | C=N Stretch | 1600 - 1650 |

| Ether (C-O-C) | C-O Stretch | 1075 - 1150 |

Emerging Research Applications and Future Perspectives

Development of Advanced Chemical Probes and Tool Compounds

The structure of 1-(2-methoxyethyl)-1H-indazol-6-amine makes it an attractive starting point for the creation of advanced chemical probes. These tools are essential for studying biological processes and validating new drug targets. The methoxyethyl group at the N1 position can be modified to incorporate reporter tags such as fluorophores or biotin, or reactive groups for covalent labeling of target proteins. For instance, the synthesis of a radiolabeled indazole derivative has been reported as a potential PET probe for imaging the PIM1 enzyme, highlighting the adaptability of the indazole scaffold for such applications. biosynth.com The 6-amino group offers a convenient handle for further chemical modifications, allowing for the attachment of various functionalities to modulate the probe's properties, including its selectivity and cell permeability.

Integration into Fragment-Based and DNA-Encoded Library Screening Approaches

Fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) technology are powerful methods for identifying novel hit compounds. The relatively small size and molecular complexity of this compound make it an ideal candidate for inclusion in fragment libraries. moldb.com The indazole core is a known pharmacophore that can interact with various biological targets, particularly protein kinases. A notable example is the discovery of aminoindazole inhibitors of PDK1 through fragment screening. nih.gov

Similarly, the amenability of the 6-amino group to a wide range of chemical reactions makes this compound a suitable building block for the synthesis of DNA-encoded libraries. justia.com DEL technology allows for the screening of billions of compounds simultaneously, and the incorporation of diverse scaffolds like this indazole derivative can significantly expand the chemical space explored.

Novel Synthetic Methodologies for Indazole Derivatives

While specific novel synthetic methodologies for this compound are not extensively documented, the synthesis of indazole derivatives, in general, is a well-explored area of organic chemistry. nih.govresearchgate.net Established methods include the cyclization of o-hydrazinobenzonitriles or the intramolecular cyclization of N-arylhydrazones. Recent advancements focus on developing more efficient and versatile synthetic routes, often employing transition-metal catalysis. nih.gov Future research in this area could focus on developing stereoselective or regioselective methods for the derivatization of the this compound core, enabling the creation of more complex and diverse compound libraries.

Exploration of New Biological Targets and Pathways

The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Indazole derivatives have been identified as potent inhibitors of several protein kinases, including Polo-like kinase 4 (PLK4) and phosphatidylinositol 3-kinase (PI3K). nih.govnih.govresearchgate.netnih.gov The structural features of this compound suggest its potential as a starting point for the design of inhibitors targeting these or other kinases implicated in diseases such as cancer. Further screening of derivatives of this compound against a broad panel of biological targets could uncover novel activities and expand its therapeutic potential beyond kinase inhibition.

Contribution to Preclinical Research for Therapeutic Innovation

The development of novel therapeutics relies on a robust pipeline of preclinical research. While specific preclinical data for this compound is not yet publicly available, its potential as a versatile building block suggests it could contribute significantly to this area. Derivatives of this compound could be evaluated in various disease models to assess their efficacy and safety profiles. The insights gained from such studies would be crucial for advancing promising candidates into clinical trials and ultimately contributing to therapeutic innovation. The commercial availability of this compound as a research chemical facilitates its use in these exploratory preclinical studies. biosynth.commoldb.comuni.luchemscene.com

Q & A

Q. What are the key synthetic strategies for preparing 1-(2-methoxyethyl)-1H-indazol-6-amine, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via alkylation of the indazole core. For example, introducing the 2-methoxyethyl group at the 1-position of indazole may involve nucleophilic substitution using 2-methoxyethyl chloride in the presence of a base (e.g., NaH) in anhydrous THF or DMF . Subsequent introduction of the 6-amine group can leverage cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) using Pd catalysts (e.g., Pd(dppf)Cl₂) under reflux conditions . Optimization includes controlling reaction temperature (e.g., 353 K for alkylation) and purification via silica gel chromatography to isolate regioisomers .

Q. How is the structural identity of this compound confirmed after synthesis?

- Methodological Answer : Structural confirmation combines NMR (¹H/¹³C for substituent analysis), mass spectrometry (HRMS for molecular weight verification), and X-ray crystallography (e.g., using SHELX software for refinement ). For example, single-crystal X-ray diffraction resolves bond lengths and angles, distinguishing between 1H- and 2H-indazole regioisomers .

Q. What are the preliminary biological screening methods for this compound?

- Methodological Answer : Initial biological activity is assessed via in vitro assays , such as osteoclast differentiation inhibition (e.g., using bone marrow cells treated with RANKL and M-CSF, followed by TRAP staining ). Cytotoxicity can be evaluated in cancer cell lines (e.g., MTT assays) . Dose-response curves and IC₅₀ calculations guide further mechanistic studies.

Advanced Research Questions

Q. How can regioisomeric byproducts during alkylation be minimized or characterized?

- Methodological Answer : Regioisomer formation (e.g., 1H- vs. 3H-indazole) is mitigated by optimizing reaction time, solvent polarity (DMF vs. THF), and stoichiometry of alkylating agents . Advanced characterization employs HPLC-MS to separate isomers and 2D NMR (e.g., NOESY) to confirm substitution patterns. Computational modeling (DFT) predicts thermodynamic stability of isomers, guiding synthetic routes .

Q. What computational approaches predict the biological targets of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens potential targets by simulating binding affinities to protein active sites (e.g., kinases or DNA topoisomerases ). QSAR models correlate structural features (e.g., methoxyethyl polarity) with activity data to prioritize synthetic analogs .

Q. How are metabolic stability and pharmacokinetic properties evaluated for this compound?

- Methodological Answer : In vitro metabolic assays use liver microsomes (human/rodent) to measure half-life and identify metabolites via LC-MS/MS. Permeability assays (Caco-2 cells) assess intestinal absorption, while plasma protein binding (ultrafiltration) informs bioavailability. These data guide structural modifications (e.g., fluorination) to enhance stability .

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

- Methodological Answer : Matrix interference in plasma or tissue homogenates requires solid-phase extraction (SPE) or protein precipitation for sample cleanup. LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) improves quantification accuracy. Method validation follows FDA guidelines for linearity, precision, and recovery .

Data Contradictions and Resolution

Q. How are conflicting data regarding the compound’s biological activity reconciled?

- Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) are addressed by standardizing assay protocols (e.g., cell line origin, passage number, and incubation time) . Meta-analysis of raw data and independent replication in multiple labs reduce variability. Mechanism-of-action studies (e.g., Western blotting for target protein inhibition) validate hypotheses .

Methodological Tools and Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.